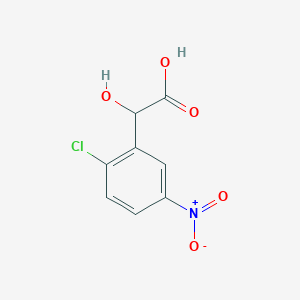

2-Chloro-5-nitromandelic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO5 |

|---|---|

Molecular Weight |

231.59 g/mol |

IUPAC Name |

2-(2-chloro-5-nitrophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6ClNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

QXWOROHJHDZOPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Nitromandelic Acid and Analogues

Conventional Synthetic Routes and Optimization

Traditional approaches to synthesizing 2-chloro-5-nitromandelic acid and its analogs often rely on the functionalization of aromatic rings and the manipulation of precursor molecules.

Nitration and Halogenation Strategies for Aromatic Ring Functionalization

The introduction of nitro and chloro groups onto an aromatic ring is a key step in the synthesis of 2-chloro-5-nitromandelic acid. These electrophilic substitution reactions are fundamental in organic chemistry. jecibiochem.com

Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. For instance, the nitration of o-chlorobenzoic acid is a known method to produce 2-chloro-5-nitrobenzoic acid, a potential precursor. google.comprepchem.com A common challenge in this process is the formation of isomers, such as 2-chloro-3-nitrobenzoic acid, which necessitates purification steps to isolate the desired product. google.com One patented process describes the nitration of o-chlorobenzoic acid where the temperature is controlled between 30-40°C to manage the reaction. google.compatsnap.com Another method involves cooling the reaction to below 0°C to prevent the formation of unwanted by-products. prepchem.com

Similarly, halogenation reactions, often involving a halogen and a Lewis acid catalyst, are employed to introduce chlorine atoms onto the aromatic ring. The specific positioning of these functional groups is directed by the existing substituents on the ring. For example, the synthesis of 2-chloro-5-nitro-toluene has been achieved through the catalytic chlorination of m-nitrotoluene. google.com

The synthesis of related compounds, such as 2-chloro-5-nitrobenzenesulfonic acid, involves treating p-nitrochlorobenzene with oleum. prepchem.com These established methods for nitration and halogenation of various benzene (B151609) derivatives provide a foundational framework for the synthesis of 2-chloro-5-nitromandelic acid precursors.

Precursor-Based Synthesis Approaches (e.g., from benzoic acid derivatives, mandelonitrile)

The synthesis of 2-chloro-5-nitromandelic acid can be approached by starting with precursors that already contain some of the required functional groups. Benzoic acid derivatives and mandelonitrile (B1675950) are common starting points.

From Benzoic Acid Derivatives: A plausible route involves the synthesis of 2-chloro-5-nitrobenzoic acid, which can then be converted to the target mandelic acid derivative. cdhfinechemical.com The preparation of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid through nitration is a well-documented procedure. google.comprepchem.comgoogle.com One process details the nitration using a mixture of nitric acid and sulfuric acid, followed by purification to remove isomeric impurities. google.com Another patent describes the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid by nitrating 2-chloro-4-fluorobenzotrichloride. googleapis.comwipo.int

From Mandelonitrile: Mandelonitrile itself is synthesized from benzaldehyde (B42025). orgsyn.org A described method involves the reaction of benzaldehyde with sodium cyanide and sodium bisulfite. orgsyn.org Another approach reacts benzaldehyde with a sodium cyanide solution in ethyl acetate (B1210297), with the pH adjusted by hydrochloric acid. google.com The resulting mandelonitrile can then be hydrolyzed to mandelic acid. orgsyn.orgscribd.com To obtain 2-chloro-5-nitromandelic acid, one could envision starting with a substituted benzaldehyde, such as 2-chloro-5-nitrobenzaldehyde, and converting it to the corresponding mandelonitrile, followed by hydrolysis. The reduction of 4-nitrobenzyl cyanide to 4-nitrophenylethylamine is another related transformation that highlights the reactivity of the nitrile group. google.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry places a high emphasis on stereoselectivity, aiming to produce specific enantiomers of chiral molecules like 2-chloro-5-nitromandelic acid.

Chemoenzymatic Synthesis of Enantiomerically Enriched Forms

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. nih.gov Enzymes, such as oxidoreductases and lipases, are highly effective catalysts for creating chiral molecules. For instance, a one-pot chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols using a nickel-catalyzed coupling and an asymmetric biocatalytic reduction, achieving high yields and enantiomeric excess. nih.gov The use of enzymes in flow systems is also being explored for scalable production. nih.gov This approach could be applied to the synthesis of enantiomerically enriched 2-chloro-5-nitromandelic acid, potentially through the enzymatic reduction of a corresponding α-keto acid precursor. The synthesis of complex natural products has also benefited from chemoenzymatic strategies, demonstrating the power of combining enzymatic and chemical steps. nih.govrsc.org

Asymmetric Synthesis Approaches for Chiral Purity

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. york.ac.uk This can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk A key advantage of asymmetric synthesis is the ability to produce a single enantiomer in high yield, avoiding the need for resolving a racemic mixture. york.ac.uk For example, N-heterocyclic carbenes (NHCs) have been used in cooperative catalysis with Brønsted acids to achieve the asymmetric synthesis of trans-γ-lactams with high enantioselectivity. nih.gov Advances in asymmetric catalysis are continually expanding the toolbox for creating chiral molecules with high purity. frontiersin.org These methodologies could be adapted for the asymmetric synthesis of 2-chloro-5-nitromandelic acid, for instance, by the asymmetric reduction of 2-chloro-5-nitrophenylglyoxylic acid.

Green Chemistry Principles in Synthesis Development and Process Intensification

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety. rroij.com This involves using less hazardous chemicals, reducing waste, and improving energy efficiency. rroij.comacs.org For example, replacing traditional nitration methods that use large volumes of strong acids with greener alternatives is a key goal. wjpmr.com One study demonstrated a greener method for the nitration of phenol (B47542) using calcium nitrate (B79036) and glacial acetic acid with microwave irradiation, resulting in a higher yield compared to the conventional method. wjpmr.com

Process intensification focuses on developing smaller, more efficient, and safer chemical processes. researchgate.net This can involve integrating multiple reaction and separation steps into a single unit, a concept known as a "task-integrated" process. osti.gov Systematic process intensification (SPI) provides a framework for designing and optimizing these intensified processes. osti.gov By applying green chemistry and process intensification principles, the synthesis of 2-chloro-5-nitromandelic acid can be made more sustainable and economically viable.

Reaction Chemistry and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Core Structure

The aromatic ring of 2-Chloro-5-nitromandelic acid is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the chlorine atom and the nitro group. The carboxylic acid group is also deactivating. Generally, electrophilic substitution on a benzene (B151609) ring is an addition-elimination reaction where an electrophile adds to the ring, forming a carbocation intermediate, followed by the elimination of a proton to restore aromaticity schoolwires.net.

In the case of related structures like 2-chloro-5-nitrobenzoic acid, further substitution on the aromatic ring is challenging. The existing substituents direct incoming electrophiles to specific positions. The chloro and carboxyl groups are ortho, para-directing, while the nitro group is a meta-director. For instance, the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid is a key synthetic step, indicating that the incoming nitro group is directed to the position para to the chlorine and meta to the carboxylic acid evitachem.comgoogle.comprepchem.com. The reaction typically involves a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile evitachem.com. The directive influence of the chlorine's +M (mesomeric) effect can be more significant than the hyperconjugative effect of other groups, influencing the position of substitution quora.com.

Further electrophilic substitution on the 2-chloro-5-nitromandelic acid core would likely be disfavored due to the strong deactivation of the ring.

Nucleophilic Substitution Reactions (e.g., at the chlorine atom or carboxyl group)

The presence of a chlorine atom and a carboxylic acid group on the 2-Chloro-5-nitromandelic acid molecule provides sites for nucleophilic substitution reactions.

At the Chlorine Atom: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAAr) unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In 2-Chloro-5-nitromandelic acid, the nitro group is para to the chlorine, which facilitates SNAAr by stabilizing the Meisenheimer complex intermediate. This allows the chlorine to be displaced by various nucleophiles. For example, related 2-chloro-5-nitrophenyl compounds can undergo substitution with amines or thiols . Microwave-assisted regioselective amination of 2-chloro-5-nitrobenzoic acid with aliphatic and aromatic amines has been reported to yield N-substituted 5-nitroanthranilic acid derivatives evitachem.comsigmaaldrich.comsigmaaldrich.com.

At the Carboxyl Group: The carboxylic acid group can undergo nucleophilic acyl substitution. For instance, it can be converted to an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride . This highly reactive acyl chloride can then be readily converted to esters, amides, and other carboxylic acid derivatives by reaction with appropriate nucleophiles (alcohols, amines, etc.) .

Derivatization Reactions and Functional Group Transformations (e.g., esterification, amidation)

The hydroxyl and carboxylic acid groups of 2-Chloro-5-nitromandelic acid are prime sites for derivatization.

Esterification: The carboxylic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst evitachem.com. This is a standard method for protecting the carboxylic acid or for modifying the molecule's properties.

Amidation: The carboxylic acid can be converted into an amide by reacting with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride , or by using coupling reagents commonly employed in peptide synthesis. The synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives has been achieved by first converting the corresponding benzoic acid to an acid chloride, which is then reacted with various amines nih.gov.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as iron in the presence of an acid or through catalytic hydrogenation evitachem.com. This transformation is significant as it introduces a new functional group (an amine) that can undergo a different set of reactions, such as diazotization followed by substitution, or acylation. For example, 2-chloro-5-aminobenzoic acid is an important intermediate that can be prepared by the reduction of 2-chloro-5-nitrobenzoic acid patsnap.com.

The table below summarizes some key derivatization reactions:

| Functional Group | Reaction | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent or via Acyl Chloride | Amide |

| Nitro Group | Reduction | Fe/HCl or H₂, Catalyst | Amine |

| Chlorine Atom | Nucleophilic Substitution | Amines, Thiols | Substituted Phenyl Derivative |

Investigating Reaction Mechanisms and Intermediate Species

The study of reaction mechanisms involving 2-Chloro-5-nitromandelic acid and its derivatives often involves identifying and characterizing key intermediates.

Electrophilic Aromatic Substitution: The mechanism of nitration of o-chlorobenzoic acid proceeds through an electrophilic aromatic substitution pathway where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring evitachem.com. The stability of the resulting carbocation intermediate (arenium ion) determines the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: The mechanism of nucleophilic substitution at the chlorine atom involves the formation of a resonance-stabilized Meisenheimer complex libretexts.org. The strong electron-withdrawing nitro group in the para position is crucial for stabilizing this intermediate, thereby facilitating the reaction.

Reactions involving the side chain: Reactions at the benzylic position, such as oxidation or substitution, would proceed through mechanisms involving either radical or ionic intermediates, depending on the reaction conditions. The stability of a benzylic carbocation or radical would be influenced by the electronic effects of the substituents on the aromatic ring.

Thioketene (B13734457) Intermediate: In a related system, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to form a thioketene intermediate, which then reacts with nucleophiles nih.gov. This highlights the potential for complex rearrangements and the formation of reactive intermediates in molecules containing the 2-chloro-5-nitrophenyl moiety.

Stereochemical Control and Selectivity in Chemical Transformations

Stereochemical control is a critical aspect of the synthesis and reactions of chiral molecules like 2-Chloro-5-nitromandelic acid, which possesses a stereocenter at the α-carbon of the mandelic acid moiety fiveable.me.

The synthesis of a single enantiomer or the selective reaction of one enantiomer is often a key objective in medicinal chemistry. Achieving stereochemical control can be accomplished through various strategies fiveable.me:

Use of Chiral Catalysts or Reagents: Asymmetric synthesis often employs chiral catalysts or reagents to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Kinetic Resolution: This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer from the product of the reacted enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, and is then removed in a subsequent step.

For mandelic acid and its derivatives, stereoselective synthesis is an area of active research researchgate.netwiley-vch.de. The stereochemistry of the final product can be influenced by the choice of reagents, reaction conditions, and the nature of the substrate. For instance, in peptide synthesis involving amino acids, maintaining the stereochemical integrity of the chiral centers is paramount to the biological activity of the final peptide mdpi.com. The formation of oxazolone (B7731731) intermediates during peptide coupling can be a source of racemization mdpi.com.

Derivatives of 2 Chloro 5 Nitromandelic Acid: Synthesis and Research Applications

Ester and Amide Derivatives: Synthesis, Reactivity, and Structural Elucidation

The carboxylic acid moiety of 2-chloro-5-nitromandelic acid is a prime site for derivatization, leading to the formation of esters and amides. These derivatives are often synthesized to modify the parent compound's solubility, stability, and biological activity, or as intermediates for more complex molecules.

Synthesis and Reactivity Ester derivatives are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, the reaction can proceed via activation of the carboxylic acid or by using the corresponding acyl chloride.

Amide synthesis generally requires the activation of the carboxylic acid to facilitate the reaction with an amine, which is often a weaker nucleophile than an alcohol. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a reactive ester intermediate that readily couples with amines. nih.gov A protocol using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov

The reactivity of these derivatives is heavily influenced by the electronic properties of the substituted phenyl ring. The presence of the electron-withdrawing nitro and chloro groups increases the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack compared to unsubstituted mandelic acid derivatives. However, these groups also decrease the nucleophilicity of the aromatic ring itself.

Structural Elucidation The definitive structures of these ester and amide derivatives are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C-NMR are used to map the carbon-hydrogen framework of the molecule. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. The presence of a strong carbonyl (C=O) stretch (typically 1735-1750 cm⁻¹ for esters, 1630-1690 cm⁻¹ for amides) and the disappearance of the broad O-H stretch of the carboxylic acid are key indicators of successful derivatization. researchgate.net

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. researchgate.net This method has been used to determine the solid-state structure of related molecules like 2-chloro-5-nitroaniline (B146338) and a DMSO solvate of 2-chloro-5-nitrobenzoic acid. researchgate.netresearchgate.net

| Technique | Purpose in Structural Elucidation | Typical Observation for Ester/Amide Derivative |

| ¹H NMR | Determines the proton environment and connectivity. | Appearance of new signals corresponding to the alcohol or amine moiety. |

| ¹³C NMR | Determines the carbon skeleton. | Shift in the carbonyl carbon resonance; new signals from the added group. |

| IR Spectroscopy | Identifies functional groups. | Disappearance of carboxylic acid O-H; appearance of ester or amide C=O band. researchgate.net |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the expected mass of the derivative. |

| X-ray Crystallography | Provides 3D molecular structure in the solid state. | Precise bond lengths, angles, and intermolecular interactions. researchgate.net |

Metal Complexes and Coordination Chemistry Studies

Alpha-hydroxy acids, including mandelic acid, are well-known chelating agents capable of coordinating with metal ions through both the carboxylate oxygen atoms and the alpha-hydroxyl oxygen. It is proposed that 2-chloro-5-nitromandelic acid can act as a bidentate ligand to form stable complexes with a variety of metal ions.

The coordination chemistry of this ligand is of interest for several reasons, including the development of new catalysts, materials with specific magnetic or optical properties, and metallopharmaceutical agents. By analogy, the related compound 2-chloro-5-nitrobenzoic acid has been shown to act as a ligand, forming a red luminescent one-dimensional coordination polymer with Europium(III). sigmaaldrich.comchemicalbook.com This suggests that 2-chloro-5-nitromandelic acid could form similar coordination polymers, with the alpha-hydroxy group potentially participating in or altering the resulting structures and their properties.

The coordination sphere in such complexes would involve the deprotonated carboxylate and the hydroxyl group binding to a central metal ion. libretexts.org The electronic effects of the chloro and nitro substituents on the phenyl ring could influence the acidity of the ligand and the stability of the resulting metal complexes.

| Metal Ion | Potential Coordination Mode | Anticipated Properties/Applications |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Bidentate (carboxylate and α-hydroxy) | Luminescent materials, optical probes. sigmaaldrich.comchemicalbook.com |

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Bidentate or bridging ligand | Catalysis, magnetic materials. libretexts.org |

| Main Group Metals (e.g., Al³⁺, Sn⁴⁺) | Bidentate chelation | Lewis acid catalysts, precursors to materials. |

Bioconjugates and Peptide Chemistry Applications (e.g., as protecting groups or linkers)

In the field of peptide chemistry, specialized linkers are used to anchor the growing peptide chain to a solid support during synthesis. "Safety-catch" linkers are a class of linkers that are stable to the reaction conditions but can be "activated" in a separate step to allow for cleavage of the final product.

Research has demonstrated the use of p-nitromandelic acid as a highly acid-stable, safety-catch linker for the solid-phase synthesis of peptide acids. nih.govub.edu The linker is attached to the solid support, and the first amino acid is coupled to it via an ester bond. This bond is stable under the acidic conditions used in a Boc-based peptide synthesis strategy. nih.govsemanticscholar.org After the peptide chain is fully assembled, the nitro group on the linker is reduced to an amine (e.g., using SnCl₂). This electronic transformation makes the benzylic position susceptible to cleavage, releasing the completed peptide acid. nih.gov

By direct analogy, 2-chloro-5-nitromandelic acid is an excellent candidate for a similar safety-catch linker. The presence of the additional chloro group could modulate the linker's properties, potentially affecting the stability of the ester linkage or the conditions required for the final reductive cleavage step. This makes it a target for developing new linkers with fine-tuned reactivity for the synthesis of complex peptides and bioconjugates.

Proposed Activation and Cleavage Mechanism:

Peptide Synthesis: The peptide is assembled on the 2-chloro-5-nitromandelic acid linker, which is stable to standard synthesis conditions.

Activation: The nitro group is selectively reduced to an amino group.

Cleavage: The resulting electron-donating amino group facilitates the cleavage of the peptide from the linker, often via an intramolecular cyclization or by changing the lability of the ester bond. nih.gov

Synthesis of Heterocyclic Compounds Utilizing the Compound as a Building Block

The unique arrangement of functional groups in 2-chloro-5-nitromandelic acid makes it a valuable starting material for the synthesis of various heterocyclic systems. The combination of a carboxylic acid and a hydroxyl group on adjacent carbons, along with the reactive aromatic ring, allows for a range of cyclization strategies.

For instance, research has shown that o-nitromandelic acid can be converted into 3-hydroxycinnoline by cyclizing the derived o-hydrazinomandelic acid in an acidic solution. researchgate.net This transformation provides a template for how 2-chloro-5-nitromandelic acid could be used. By first converting the nitro group to a different functional group (like an amine or hydrazine) and then utilizing the alpha-hydroxy acid side chain, intramolecular cyclization can lead to the formation of novel heterocyclic cores.

Possible heterocyclic targets could include:

Benzoxazinones: Through reaction with a nitrogen source and subsequent cyclization.

Cinnoline derivatives: Following the reduction of the nitro group to an amine, diazotization, and intramolecular cyclization involving the side chain. researchgate.net

Benzoxazepines: Through multi-step sequences involving ring expansion.

The synthesis of such heterocycles is of high interest in medicinal chemistry, as these scaffolds are common in many pharmaceutical agents.

Exploration of Substituted Derivatives with Modified Reactivity Profiles

The reactivity of 2-chloro-5-nitromandelic acid is largely dictated by its substitution pattern. Modifying or replacing the chloro and nitro groups can lead to new derivatives with tailored electronic and steric properties, thereby altering their reactivity and potential applications.

For example, replacing the chloro group with other halogens like iodine (to give 2-iodo-5-nitromandelic acid) could introduce a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various substituents to the aromatic ring. The chemistry of related compounds like 2-chloro-5-iodobenzoic acid highlights the utility of such halogenated intermediates. cymitquimica.com

Furthermore, the nitro group can be reduced to an amine, which can then be transformed into a wide array of other functionalities (e.g., amides, sulfonamides, diazonium salts). Another avenue of exploration involves replacing the nitro group with a boronic acid moiety, as seen in the related compound 2-chloro-5-nitrophenylboronic acid, opening up possibilities for Suzuki coupling reactions. bldpharm.com These modifications allow for the systematic tuning of the molecule's properties for specific applications, from materials science to medicinal chemistry. nih.gov

| Parent Compound | Substituted Derivative Example | Modified Property/Reactivity | Potential Application |

| 2-Chloro-5-nitromandelic acid | 2-Amino-5-chloromandelic acid | Nucleophilic amino group; electron-donating properties. | Further functionalization; synthesis of heterocycles. |

| 2-Chloro-5-nitromandelic acid | 2-Iodo-5-nitromandelic acid | Site for cross-coupling reactions. cymitquimica.com | Building block for complex aromatic structures. |

| 2-Chloro-5-nitromandelic acid | 2-Chloro-5-aminomandelic acid | Can be used in peptide coupling as a modified amino acid. | Synthesis of modified peptides or bioconjugates. |

| 2-Chloro-5-nitromandelic acid | 2-Chloro-5-(phenylboronic acid)mandelic acid | Substrate for Suzuki coupling. bldpharm.com | Introduction of aryl or vinyl groups. |

Advanced Characterization and Analytical Research Methodologies

Spectroscopic Techniques in Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the structural characterization and quantitative analysis of 2-Chloro-5-nitromandelic acid. Advanced applications of Nuclear Magnetic Resonance (NMR) and X-ray diffraction are particularly noteworthy for their ability to provide detailed insights into the molecule's chiral nature and solid-state structure.

Advanced NMR Applications for Chiral Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the chiral analysis of mandelic acid and its derivatives. arkat-usa.orgresearchgate.netscilit.com The determination of enantiomeric excess (ee) is often achieved through the use of chiral solvating agents (CSAs). arkat-usa.orgscilit.comacs.org These agents are chiral molecules that interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. researchgate.net

For instance, various optically active mandelic acid analogues have themselves been used as CSAs to determine the enantiomeric composition of other chiral compounds, such as the antiarrhythmic drug Mexiletine. arkat-usa.org The formation of diastereomeric salt complexes between the chiral acid and an amine leads to separated resonances in the ¹H NMR spectrum, which can be integrated to determine the enantiomeric purity. arkat-usa.orgresearchgate.net Aza-crown macrocycles are another class of CSAs that have shown effectiveness in the enantiodiscrimination of mandelic acid derivatives. acs.org The interaction between the macrocycle and the mandelic acid enantiomers can be studied using ¹H NMR titrations, and in some cases, NOESY spectra can reveal geometric differences between the diastereomeric intermolecular complexes. acs.org

The choice of derivatization of the mandelic acid can also influence the chiral recognition in NMR analysis. Studies on various derivatives of mandelic acid, including esters and ethers, have shown that the nature of the substituent at the hydroxyl and carboxyl groups affects the chiral selectivity observed with different chiral selectors. mdpi.com

X-ray Diffraction for Solid-State Structures of Complexes:

Furthermore, studies on the solvates of related molecules, such as the DMSO solvate of 2-chloro-5-nitrobenzoic acid, demonstrate how X-ray crystallography can elucidate the molecular interactions that stabilize the crystal structure. researchgate.net In this case, O–H⋯S, O–H⋯O, and C–H⋯O hydrogen bonds were identified as key interactions. researchgate.net Such studies are crucial for understanding the supramolecular chemistry of these compounds. The analysis of diorganotin(IV) complexes with mandelic acid has also utilized X-ray diffraction to confirm the geometry around the tin atoms, revealing distorted trigonal bipyramidal structures. nih.gov These examples highlight the power of X-ray diffraction in providing precise structural information about the solid-state arrangement of 2-Chloro-5-nitromandelic acid and its potential complexes.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for the separation and analysis of 2-Chloro-5-nitromandelic acid, particularly for resolving its enantiomers. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods, while liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity for research analysis.

The separation of the enantiomers of mandelic acid and its derivatives is a critical analytical challenge, often addressed by chiral chromatography. nih.govmdpi.comnih.gov

Chiral HPLC:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method for the enantioselective separation of mandelic acid and its derivatives. nih.govnih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a CHIRALPAK® IC column, which has cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used to achieve baseline separation of the enantiomers of mandelic acid and some of its derivatives, including 2-chloromandelic acid. nih.govzju.edu.cn The mobile phase composition, including the type and content of the alcohol modifier (e.g., isopropanol, ethanol) and the presence of an acidic additive like trifluoroacetic acid (TFA), significantly influences the retention and resolution of the enantiomers. nih.govzju.edu.cn

The general approaches to chiral HPLC separation involve either direct methods using CSPs or chiral mobile phase additives, or indirect methods where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral column. chiralpedia.com For direct separations, the choice of CSP is crucial, with various types available, including Pirkle-type, protein-based, and cyclodextrin-based columns. csfarmacie.cz

GC with Chiral Stationary Phases:

Gas chromatography (GC) is another powerful technique for the chiral separation of volatile derivatives of mandelic acid. mdpi.commdpi.comnih.gov Due to the low volatility of mandelic acid itself, derivatization of the carboxyl and hydroxyl groups is necessary before GC analysis. mdpi.com Various derivatives, such as methyl esters with trifluoroacetate (B77799) or acetate (B1210297) groups, have been synthesized and analyzed on different chiral stationary phases. mdpi.com

Permethylated cyclodextrins of varying ring sizes (α, β, and γ) are commonly used as chiral selectors in GC capillary columns. mdpi.com Systematic studies on the separation of a range of mandelic acid derivatives on these phases have helped to establish structure-selectivity relationships. mdpi.commdpi.comnih.gov For example, the hydrogen-bonding ability of the analytes has been shown to play a significant role in chiral recognition. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the trace analysis of compounds in complex matrices. americanpharmaceuticalreview.comjfda-online.comjfda-online.com While a specific LC-MS/MS method for 2-Chloro-5-nitromandelic acid was not found in the reviewed literature, methods for related compounds, such as haloacetic acids and other polar pesticides, demonstrate the applicability of this technique. jfda-online.comlcms.cz

An LC-MS/MS method typically involves separation of the analyte by liquid chromatography followed by detection with a tandem mass spectrometer. The mass spectrometer is usually a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. jfda-online.com This technique is particularly valuable for quantitative analysis due to its ability to minimize interferences from the sample matrix. americanpharmaceuticalreview.com For highly polar compounds, specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) or the use of porous graphitic carbon columns may be employed to achieve adequate retention and separation. jfda-online.com The development of an LC-MS/MS method for 2-Chloro-5-nitromandelic acid would involve optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions for MRM transitions.

Thermal Analysis and Decomposition Pathway Studies

Thermogravimetric analysis (TGA) is a key technique for studying the thermal stability and decomposition of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on diorganotin(IV) complexes of mandelic acid have utilized TGA to assess their thermal behavior. The results indicated that these complexes are generally stable up to 200°C. nih.gov Similarly, the thermal stability of molecularly imprinted polymers designed for the enantioseparation of mandelic acid has been evaluated using TGA, showing the decomposition of the organic polymer layer at elevated temperatures. nih.gov

The decomposition of nitromandelic acids can be complex. An early study from 1915 reported on the decomposition of certain o-nitromandelic acids, providing historical context to the chemical reactivity of these compounds. rsc.org More recent research on 2-nitrobenzyl sulfonate photoacid generators, which can be synthesized from 2-nitromandelic acid derivatives, indicates that their thermal decomposition in the solid form is governed by an intramolecular nucleophilic displacement by the nitro group at the benzylic position, leading to the release of a sulfonic acid. imaging.org This suggests a potential decomposition pathway for 2-Chloro-5-nitromandelic acid involving the nitro group.

Below is a table summarizing the thermal decomposition stages of quinine-derived polymers used for mandelic acid discrimination, as an example of TGA application in a related system. mdpi.com

| Polymer | 1st Decomposition Stage (°C) | 2nd Decomposition Stage (°C) | 3rd Decomposition Stage (°C) | Final Residue Yield at 800°C (%) |

|---|---|---|---|---|

| P1 (G1) | 200-379 | 351-550 | - | 75-98 |

| P1 (G2) | 200-379 | 351-550 | - | 75-98 |

| P2 (G1) | 200-379 | 351-550 | 504-770 | 75-98 |

| P2 (G2) | 200-379 | 351-550 | 504-770 | 75-98 |

X-ray Diffraction Studies for Crystallographic Analysis of Derivatives and Complexes

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. d-nb.info

While a crystal structure for 2-Chloro-5-nitromandelic acid itself or its complexes was not found in the reviewed literature, studies on closely related derivatives highlight the power of this technique. For instance, the crystal structure of 2-chloro-5-nitroaniline (B146338) has been determined, providing detailed geometric data. researchgate.netmdpi.com Similarly, the single crystal XRD analysis of the DMSO solvate of 2-chloro-5-nitrobenzoic acid has revealed the intricate network of hydrogen bonds that stabilize the crystal lattice. researchgate.net Such analyses are crucial for understanding the supramolecular chemistry and packing of these molecules in the solid state.

The table below presents crystallographic data for 2-chloro-5-nitroaniline, a structurally related compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ | researchgate.net |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/n | mdpi.com |

| a (Å) | 13.66(18) | mdpi.com |

| b (Å) | 3.78(6) | mdpi.com |

| c (Å) | 13.67(20) | mdpi.com |

| β (°) | 91.68(6) | mdpi.com |

| Volume (ų) | 706(3) | mdpi.com |

Solubility Studies in Research Contexts

Understanding the solubility of a compound is critical for its purification, formulation, and application in various chemical processes. While specific solubility data for 2-Chloro-5-nitromandelic acid is limited, studies on its close structural analogs, such as 2-chloro-5-nitrobenzoic acid and 3,5-dinitrobenzoic acid, provide valuable insights into its likely solubility behavior in different organic solvents.

The solubility of benzoic acid and its nitrated derivatives has been determined experimentally in a range of solvents at different temperatures. researchgate.net Generally, the solubility of these acidic, aromatic compounds is expected to be higher in polar organic solvents and lower in non-polar solvents. For example, 2-chloro-5-nitrobenzoic acid is reported to be soluble in organic solvents. emcochemicals.com One supplier notes that a 5% solution of 2-chloro-5-nitrobenzoic acid in methanol (B129727) is clear, indicating good solubility. srlchem.com Another source indicates that 5-fluoro-2-nitromandelic acid has moderate solubility in polar aprotic solvents like dimethylformamide (DMF). vulcanchem.com

The following table summarizes the reported solubility of 2-chloro-5-nitrobenzoic acid in various contexts.

| Solvent | Solubility Description | Reference |

|---|---|---|

| Organic Solvents | Soluble | emcochemicals.com |

| Methanol | Clear 5% solution | srlchem.com |

| Water | Slightly soluble | shreeneels.net |

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For substituted mandelic acids, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate key electronic and thermodynamic parameters. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov This would reveal the specific electronic contributions of the nitro and chloro substituents.

Reactivity Descriptors: Thermodynamic parameters calculated via quantum chemistry can predict reactivity in various chemical processes, including antioxidant activity or participation in reactions. Key parameters include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. For mandelic acids, the BDE of the C-H bond at the alpha-carbon and the O-H bonds in the carboxyl and hydroxyl groups are of particular interest. The lowest BDE value often indicates the most likely site for hydrogen atom abstraction in radical reactions. nih.gov

Ionization Potential (IP): The energy needed to remove an electron from the molecule, indicating its ability to undergo oxidation.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, reflecting its basicity. nih.gov

Studies on hydroxy and methoxy (B1213986) derivatives of mandelic acid have shown that substituents significantly alter these parameters, and similar effects would be anticipated for 2-chloro-5-nitromandelic acid. nih.gov

Illustrative Data for Substituted Mandelic Acids To illustrate the output of such calculations, the table below shows theoretical data for mandelic acid and a representative derivative from a computational study.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Mandelic Acid | B3LYP/6-311++G(d,p) | -7.02 | -0.79 | 6.23 |

| 4-Hydroxymandelic Acid | B3LYP/6-311++G(d,p) | -6.23 | -0.68 | 5.55 |

| Data is illustrative and sourced from studies on mandelic acid and its derivatives for methodological context. nih.gov |

Molecular Modeling and Docking Simulations (for derivative-target interactions and conformational analysis)

Molecular modeling, particularly docking simulations, is a cornerstone of computer-aided drug design used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. This method is extensively applied to derivatives of mandelic acid to explore their potential as enzyme inhibitors. nih.govnih.gov

Methodology: The process involves generating 3D structures of both the ligand (e.g., a derivative of 2-chloro-5-nitromandelic acid) and the target protein. Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov These scores are influenced by factors like hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. benthamdirect.com

Application to Mandelic Acid Derivatives:

Aminopeptidase N (APN) Inhibitors: In a study on mandelic acid peptidomimetic derivatives, molecular docking revealed that coordination with the catalytic zinc ion in the APN active site was crucial for inhibitory activity. The simulations identified key hydrogen bonds and hydrophobic interactions that stabilized the ligand-protein complex. nih.govbenthamdirect.com

Antitubercular Agents: Spirothiazolidinone derivatives incorporating a mandelic acid moiety were evaluated as inhibitors of Mycobacterium tuberculosis. Reverse docking and molecular dynamics simulations were performed against multiple putative targets, suggesting proteins like InhA and Pks13 as likely candidates for their mechanism of action. nih.gov

Antiproliferative Agents: Oxadiazole derivatives synthesized from mandelic acid were docked into the colchicine (B1669291) binding site of tubulin. The modeling provided a theoretical basis for their observed microtubule destabilization activity, guiding structure-activity relationship (SAR) studies. rsc.org

For a hypothetical derivative of 2-chloro-5-nitromandelic acid, docking simulations would be essential to predict its binding mode. The chloro and nitro groups would be analyzed for their potential to form specific interactions (e.g., halogen bonds or hydrogen bonds) that could enhance binding affinity and selectivity for a given target.

Conformational Analysis and Stereochemical Predictions

The biological activity and physical properties of 2-chloro-5-nitromandelic acid are intrinsically linked to its three-dimensional structure, including the spatial arrangement of its functional groups (conformation) and the configuration of its chiral center (stereochemistry).

Conformational Analysis: Computational methods are used to determine the relative energies of different conformers and identify the most stable, low-energy structures. For mandelic acid and its derivatives, key conformational features include the torsion angles defining the orientation of the carboxylic acid, hydroxyl group, and the phenyl ring. DFT calculations have shown that for mandelic acid, the lowest energy conformer has a non-planar structure with the α-hydroxy group oriented cis to the carbonyl group, stabilized by an intramolecular hydrogen bond. researchgate.net The presence of bulky or polar substituents like chloro and nitro groups on the phenyl ring can influence the rotational barrier and the preferred orientation of the ring.

Stereochemical Predictions: 2-Chloro-5-nitromandelic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. Computational studies are vital for understanding the energetic and structural differences between these enantiomers and their diastereomeric interactions with other chiral molecules.

Quantum chemical calculations on isolated dimers of 3-chloromandelic acid have been used to study the stability of different hydrogen-bonding motifs that are crucial for crystallization. acs.org These studies show that while the interaction energy is similar for chirally pure (S,S) and racemic (R,S) dimers, the resulting crystal packing can be vastly different. The crystal energy landscape of substituted mandelic acids is often complex, with multiple possible polymorphs having small energy differences, making prediction challenging but crucial for understanding chiral separation by crystallization. acs.org Computational modeling of the electronic circular dichroism (ECD) spectra, often using time-dependent DFT (TDDFT), can help predict the chiroptical signatures of each enantiomer, which is a key method for experimental determination of absolute configuration. rsc.orgosti.gov

Reaction Pathway Analysis through Computational Chemistry

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into transition states, intermediates, and reaction energetics that are often difficult to obtain experimentally.

Methodology: By calculating the potential energy surface (PES) for a reaction, chemists can map out the lowest energy path from reactants to products. This involves:

Optimizing Geometries: Calculating the structures of reactants, products, and any intermediates.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is confirmed by frequency calculations, where a TS has exactly one imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the connected reactant and product, confirming that the located TS is correct for the reaction of interest. acs.org

Application to Mandelic Acid Systems:

Gas-Phase Pyrolysis: DFT studies on the gas-phase elimination of methyl mandelate (B1228975) explored the mechanism of its decomposition. Calculations showed that the reaction proceeds through a slow step involving the formation of an unstable α-lactone intermediate, which then rapidly decarbonylates. The calculated activation energy was in good agreement with experimental data. acs.org

Catalytic Reactions: The mechanism of boron-catalyzed amidation reactions involving a mandelic acid derivative has been investigated using DFT. Calculations of ¹¹B NMR chemical shifts for proposed intermediates helped to identify species in solution, supporting a mechanism where the amine attacks the boron atom rather than the carbonyl group. worktribe.com

For 2-chloro-5-nitromandelic acid, this approach could be used to analyze its synthesis, for instance, by modeling the nitration of 2-chloromandelic acid or the hydrolysis of the corresponding nitrile, to understand regioselectivity and optimize reaction conditions.

Research Applications in Specialized Chemical Fields

Role as an Intermediate in Complex Organic Synthesis (e.g., pharmaceuticals, agrochemicals, fine chemicals)

While direct literature detailing the extensive use of 2-Chloro-5-nitromandelic acid as an intermediate is limited, its structural precursor, 2-Chloro-5-nitrobenzaldehyde, is a well-established building block in the synthesis of more complex molecules. 2-Chloro-5-nitrobenzaldehyde is utilized in condensation reactions to create compounds with applications in medicinal chemistry and materials research. For instance, it reacts with aminopyrazoles to form bispyrazolo[3,4-]pyridines and with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.

Given that mandelic acids are readily synthesized from their corresponding benzaldehydes, 2-Chloro-5-nitromandelic acid serves as a logical subsequent intermediate. The conversion of the aldehyde group to the α-hydroxy carboxylic acid moiety introduces a chiral center and additional functional groups (hydroxyl and carboxyl), expanding its synthetic utility.

The broader class of 2-chloro-5-nitro-substituted benzene (B151609) derivatives is crucial in the production of bioactive molecules. The related compound, 2-Chloro-5-nitrobenzoic acid, is widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and fine chemicals. researchgate.netguidechem.com It is a precursor for N-substituted 5-nitroanthranilic acid derivatives, which exhibit various pharmacological activities. researchgate.net This highlights the importance of the 2-chloro-5-nitro substitution pattern on the benzene ring for creating valuable chemical entities.

Table 1: Synthetic Utility of Precursors and Related Compounds

| Compound | Role | Example of Product/Application |

| 2-Chloro-5-nitrobenzaldehyde | Precursor/Intermediate | Synthesis of bispyrazolo[3,4-]pyridines |

| Synthesis of substituted styryl benzimidazoles | ||

| Synthesis of hydrazone compounds with potential biological activity | ||

| 2-Chloro-5-nitrobenzoic acid | Intermediate | Preparation of N-substituted 5-nitroanthranilic acid derivatives researchgate.net |

| Used in the synthesis of bioactive molecules and pesticides guidechem.com |

Contribution to New Reagent and Catalyst Design

The multifunctional nature of 2-Chloro-5-nitromandelic acid makes it a candidate for the design of new reagents and chiral catalysts. The molecule possesses several reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring activated by chloro and nitro groups—that can be chemically modified.

The primary application in this area is likely the development of chiral ligands for asymmetric catalysis. The carboxyl and hydroxyl groups can coordinate to metal centers. By using an enantiomerically pure form of the acid, a chiral environment can be created around a metal catalyst, enabling it to perform stereoselective reactions (e.g., asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions).

The related compound, 2-Chloro-5-nitrobenzoic acid, has been shown to act as a ligand. sigmaaldrich.com This precedent suggests that 2-Chloro-5-nitromandelic acid could similarly be used, with the added benefit of the chiral hydroxyl group providing an additional coordination site and a stereodirecting element. The synthesis of such ligands would involve reacting the enantiopure acid with metal precursors to generate well-defined chiral catalysts.

Advanced Materials Science Applications (e.g., as ligands for metal complexes or in scaffold design)

In materials science, there is significant interest in using organic molecules as building blocks for functional materials like metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous, crystalline structures with applications in gas storage, separation, and catalysis. ias.ac.in

2-Chloro-5-nitromandelic acid is a promising candidate for a ligand in MOF synthesis. Its carboxylic acid group is a classic binding site for forming coordination polymers. The additional hydroxyl group can also participate in coordination, potentially leading to frameworks with higher connectivity and unique topologies.

Research has shown that the analogous 2-Chloro-5-nitrobenzoic acid can act as a ligand, forming a red-luminescent one-dimensional coordination polymer with Europium(III) ions. sigmaaldrich.com This demonstrates that the 2-chloro-5-nitrophenyl scaffold is suitable for creating materials with interesting optical properties. The inclusion of the chiral α-hydroxy group in 2-Chloro-5-nitromandelic acid could be used to construct chiral MOFs. Such materials are of great interest for applications in enantioselective separations and asymmetric catalysis, where the chiral pores of the framework can differentiate between enantiomers.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Methodologies for Enhanced Enantioselectivity

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. For 2-Chloro-5-nitromandelic acid, future research will likely focus on developing more efficient and highly enantioselective asymmetric synthetic routes. While classical resolution methods are established, the trend is moving towards catalytic asymmetric synthesis, which avoids the 50% theoretical yield limit of kinetic resolutions.

Key areas of investigation include the use of novel chiral catalysts, such as transition-metal complexes and organocatalysts, for the asymmetric addition to the precursor aldehyde, 2-chloro-5-nitrobenzaldehyde. Research into bifunctional catalyst systems, which can activate both the nucleophile and the electrophile simultaneously, presents a promising avenue for achieving high yields and enantiomeric excess (e.e.). For instance, dual catalytic systems combining a Lewis acid (like indium triflate) with a chiral imidazolidinone have shown success in the asymmetric functionalization of related N-acyliminium ions, a strategy that could be adapted for mandelic acid derivatives. rsc.org

Further exploration of reaction conditions, including solvent effects, temperature, and catalyst loading, will be essential to optimize these new methodologies. The development of catalysts that are robust, recyclable, and derived from abundant materials is also a significant goal for creating more sustainable and cost-effective synthetic processes.

Table 1: Comparison of Potential Asymmetric Catalysis Strategies

| Catalyst Type | Potential Advantages | Key Research Focus |

|---|---|---|

| Chiral Transition-Metal Complexes | High turnover numbers, broad substrate scope, tunable electronic and steric properties. | Development of novel ligands, use of earth-abundant metals. |

| Organocatalysis | Metal-free, lower toxicity, often insensitive to air and moisture. | Design of new bifunctional catalysts (e.g., thiourea-based), application in phase-transfer catalysis. |

| Biocatalysis (Enzymes) | Exceptional stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering, dynamic kinetic resolution processes. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of 2-Chloro-5-nitromandelic acid and its derivatives, integrating synthetic steps into flow reactors can overcome challenges associated with highly exothermic or hazardous reactions, such as nitration. Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. google.com

Future research will focus on developing end-to-end continuous flow processes, from the starting materials to the final, purified active pharmaceutical ingredient (API) intermediate. This "telescoped" approach, where the output of one reactor flows directly into the next, minimizes manual handling and purification steps, reducing waste and production time. nih.gov The use of packed-bed reactors with immobilized catalysts or enzymes is a particularly promising trend, simplifying catalyst separation and reuse.

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback loops (using techniques like in-line IR or HPLC), can further optimize reaction conditions for maximum yield and purity. These platforms are ideally suited for rapid library synthesis to explore the derivatization potential of 2-Chloro-5-nitromandelic acid.

Bio-inspired Synthesis and Biocatalysis for Related Compounds

Biocatalysis is emerging as a powerful and green alternative to traditional chemical synthesis for producing chiral compounds like mandelic acids. nih.govmdpi.com The high stereoselectivity of enzymes allows for the production of optically pure mandelic acids under mild, aqueous conditions, significantly reducing environmental impact. nih.gov

Future research directions in this area for compounds related to 2-Chloro-5-nitromandelic acid include:

Enzyme Discovery and Engineering: Screening for novel enzymes (such as nitrilases, lipases, esterases, and dehydrogenases) with activity towards substituted mandelonitrile (B1675950) or phenylglyoxylic acid precursors. nih.gov Genetic engineering and directed evolution can be used to improve enzyme stability, activity, and selectivity for the specific substrate.

Whole-Cell Biotransformation: Utilizing engineered microorganisms as whole-cell biocatalysts, which provides the necessary enzymes and cofactors in a natural cellular environment. This strategy can simplify catalyst preparation and improve operational stability. nih.gov

Table 2: Key Enzymes in Mandelic Acid Biocatalysis

| Enzyme Class | Reaction Catalyzed | Application | Reference |

|---|---|---|---|

| Nitrilase | Hydrolysis of a nitrile to a carboxylic acid | Dynamic kinetic resolution of mandelonitriles to produce (R)- or (S)-mandelic acids. | nih.gov |

| Dehydrogenase | Reduction of a ketone to a hydroxyl group | Asymmetric reduction of phenylglyoxylic acid derivatives to mandelic acids. | nih.gov |

| Lipase/Esterase | Hydrolysis or esterification of an ester | Kinetic resolution of racemic mandelic acid esters. | nih.gov |

Expanding the Scope of Derivatization for Novel Chemical Entities with Targeted Reactivity

2-Chloro-5-nitromandelic acid possesses several reactive sites—the carboxylic acid, hydroxyl group, chloro substituent, and nitro group—making it a valuable scaffold for chemical derivatization. Future research will aim to systematically explore reactions at each of these sites to generate libraries of novel compounds with potentially valuable biological or material properties.

A key area of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom, which is activated by the electron-withdrawing nitro group. Microwave-assisted, catalyst-free amination of the related 2-chloro-5-nitrobenzoic acid with various amines has been shown to produce N-substituted 5-nitroanthranilic acid derivatives in high yields. nih.govfigshare.com Applying this methodology to 2-Chloro-5-nitromandelic acid could yield a diverse range of derivatives.

Other promising derivatization strategies include:

Esterification and Amidation: Converting the carboxylic acid group into a wide array of esters and amides to modulate properties like solubility and bioavailability.

Reduction of the Nitro Group: Reducing the nitro group to an amine provides a new site for functionalization, opening pathways to complex heterocyclic structures.

Reactions at the Hydroxyl Group: Alkylation or acylation of the secondary alcohol can be explored to create further analogues.

These derivatization efforts will be crucial for structure-activity relationship (SAR) studies in drug discovery and for developing new materials.

Deeper Computational Insights into Reactivity, Selectivity, and Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating the design of new synthetic routes and catalysts. escholarship.org For 2-Chloro-5-nitromandelic acid, future computational studies will likely focus on several key areas.

Density Functional Theory (DFT) can be employed to:

Elucidate Reaction Mechanisms: Model the transition states of potential synthetic and derivatization reactions to understand the origins of reactivity and selectivity. This is particularly valuable for designing catalysts for asymmetric synthesis.

Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives.

Analyze Supramolecular Interactions: Investigate non-covalent interactions, such as hydrogen bonding, which govern crystal packing and molecular recognition. Studies on the solvates of related molecules like 2-chloro-5-nitrobenzoic acid have highlighted the importance of O–H⋯O and C–H⋯O connections in stabilizing crystal structures. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with biological targets, such as enzymes or receptors, providing insights for rational drug design. These computational approaches, when used in concert with experimental work, will enable a more profound understanding of the chemical properties of 2-Chloro-5-nitromandelic acid and accelerate the discovery of its applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-nitromandelic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Refer to SDS guidelines for similar nitroaromatic compounds, which highlight risks of skin/eye corrosion .

- Ventilation : Work in a fume hood to minimize inhalation of dust or vapors. SDS data for 2-Chloro-5-nitropyridine emphasizes avoiding dust formation and ensuring proper airflow .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption or decomposition .

- Spill Management : Cover spills with inert absorbents (e.g., vermiculite), collect in chemical waste containers, and avoid aqueous cleanup to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing 2-Chloro-5-nitromandelic acid?

- Methodological Answer :

- Nitration-Chlorination Sequence : Start with mandelic acid derivatives. Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) nitration at low temperatures (0–5°C) to control regioselectivity, followed by chlorination using Cl₂ or SOCl₂ .

- Microwave-Assisted Synthesis : For analogs like 5-nitroanthranilic acid, microwave irradiation (100–150°C, 10–30 min) with amines improves yield and reduces side reactions. Adapt this method using chloro-nitro precursors and mandelic acid backbones .

- Purification : Recrystallize from ethanol/water mixtures to isolate pure product, monitored by TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are critical for characterizing 2-Chloro-5-nitromandelic acid?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic substitution patterns and mandelic acid backbone integrity. Compare chemical shifts with nitro-chloro benzoic acid analogs (δ 8.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Identify key functional groups: C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and O-H (carboxylic acid, ~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., calculated m/z 245.02 for C₈H₆ClNO₅) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-5-nitromandelic acid to achieve high yield and purity?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to vary reaction temperature, stoichiometry (e.g., nitrating agent ratio), and catalysts (e.g., FeCl₃ for chlorination). Analyze via HPLC (C18 column, UV detection at 254 nm) to quantify impurities .

- Microwave vs. Conventional Heating : Compare reaction kinetics and energy efficiency. Microwave methods reduce reaction time by 50–70% but require precise temperature control to avoid decomposition .

- Crystallization Optimization : Test solvent polarity (e.g., acetone vs. methanol) and cooling rates to enhance crystal habit and purity. Single-crystal X-ray diffraction (using SHELXL ) can validate structural homogeneity.

Q. What strategies resolve contradictions in spectral or crystallographic data for 2-Chloro-5-nitromandelic acid derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography. For example, use SHELX or ORTEP-3 to resolve ambiguities in nitro-group orientation or hydrogen bonding.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR/IR spectra and compare with experimental results. Adjust for solvent effects (PCM model) .

- Dynamic NMR Studies : Probe conformational flexibility (e.g., mandelic acid rotation) via variable-temperature NMR to explain splitting or broadening in spectra .

Q. How can researchers design experiments to study the reactivity of 2-Chloro-5-nitromandelic acid in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with amines/thiols via UV-Vis spectroscopy (λ = 300–400 nm for nitro group transitions) under varying pH (4–10) and temperature (25–80°C) .

- Regioselectivity Analysis : Use LC-MS to identify substitution products (e.g., chloro vs. nitro group displacement). Compare with computational predictions (Hammett σ constants) .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in carboxylic acid) to track reaction pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.